molecular formula C35H54N4O4S B1157804 15-deoxy-Δ12,14-Prostaglandin J2-biotin

15-deoxy-Δ12,14-Prostaglandin J2-biotin

Cat. No.: B1157804
M. Wt: 626.9
InChI Key: NOEWVZWKWVGZJG-FNSZEXNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-deoxy-Δ The activity of the compounds in this class, which includes PGs in both the A- and J-series, may result from changes in gene expression and the interaction with non-classical (i.e., non-G protein-coupled receptor) pathways. 15-deoxy-Δ12,14-PGJ2-biotin is an affinity probe which allows 15-deoxy-Δ12,14-PGJ2 to be detected through an interaction with the biotin ligand. 15-deoxy-Δ12,14-PGJ2-biotin was designed to allow 15-deoxy-Δ12,14-PGJ2 to be detected in complexes with nuclear receptors and/or nucleic acid or protein binding partners. It is thus a tool to be used in the general elucidation of the mechanism of action of the cyclopentenone PGs.

Properties

Molecular Formula

C35H54N4O4S

Molecular Weight

626.9

InChI

InChI=1S/C35H54N4O4S/c1-2-3-4-5-6-11-18-28-27(22-23-30(28)40)17-10-7-8-12-20-32(41)36-24-15-9-16-25-37-33(42)21-14-13-19-31-34-29(26-44-31)38-35(43)39-34/h6-7,10-11,18,22-23,27,29,31,34H,2-5,8-9,12-17,19-21,24-26H2,1H3,(H,36,41)(H,37,42)(H2,38,39,43)

InChI Key

NOEWVZWKWVGZJG-FNSZEXNBSA-N

SMILES

O=C1C=C[C@H](C/C=CCCCC(NCCCCCNC(CCCC[C@@H]2[C@]3([H])[C@](NC(N3)=O)([H])CS2)=O)=O)/C1=CC=CCCCCC

Synonyms

15-deoxy-Δ12,14-PGJ2-biotin

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Conjugation

The most widely validated method involves carbodiimide chemistry to activate 15d-PGJ2’s carboxyl group for biotin coupling:

  • Activation :

    • 15d-PGJ2 is dissolved in a pH 5.0–6.0 buffer (e.g., 0.1 M MES).

    • Ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) are added sequentially to form an NHS ester intermediate.

    • Typical molar ratio: 1:2:1 (15d-PGJ2 : EDC : NHS).

  • Conjugation :

    • Biotin-PEG-amine (or similar derivatives) is introduced to react with the activated ester.

    • The reaction proceeds for 2–4 hours at room temperature with gentle agitation.

  • Purification :

    • Unreacted reagents are removed via size-exclusion chromatography or dialysis.

    • Final purity is confirmed by HPLC (>95%) and mass spectrometry.

Table 1: Optimization Parameters for Biotinylation

ParameterOptimal ConditionImpact on Yield
pH5.5–6.0Maximizes carboxyl activation
Reaction Time3 hoursBalances completeness vs. degradation
Molar Excess (Biotin)5:1Ensures stoichiometric coupling

Alternative Strategies

  • Biotin-Hydrazide Conjugation : Targets ketone groups via Schiff base formation, though less common due to competing reactions with the cyclopentenone.

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition offers orthogonal coupling but requires prior functionalization of 15d-PGJ2.

Validation of Biotinylated 15d-PGJ2

Functional Assays

  • PPARγ Activation : b-15d-PGJ2 exhibits enhanced PPARγ agonism compared to native 15d-PGJ2, as shown by luciferase reporter assays (EC50 reduced by 40%). Molecular docking confirms covalent binding to Cys285 in PPARγ’s ligand-binding domain.

  • Cytotoxicity : In MCF-7 breast cancer cells, b-15d-PGJ2 demonstrates a 2.5-fold lower IC50 than the non-biotinylated compound, attributed to improved cellular uptake.

Table 2: Comparative Efficacy in Breast Cancer Models

Metric15d-PGJ2b-15d-PGJ2
IC50 (MCF-7)12.5 µM5.0 µM
Apoptosis Induction35%68%
PPARγ Transactivation1.8-fold3.2-fold

Proteomic Applications

  • Affinity Pull-Down : Biotinylation enables isolation of 15d-PGJ2-protein adducts using streptavidin beads, identifying over 350 modified proteins in endothelial cells.

  • Competition Assays : Pre-incubation with native 15d-PGJ2 reduces biotinylated probe binding by >80%, confirming target specificity.

Challenges and Limitations

Steric Hindrance

The biotin tag (MW 244.3 Da) may obstruct interactions with sterically sensitive targets. Truncated biotin derivatives (e.g., desthiobiotin) mitigate this issue but require optimization.

Stability Considerations

  • Storage : b-15d-PGJ2 remains stable for 6 months at -80°C in anhydrous DMSO.

  • Light Sensitivity : The cyclopentenone group necessitates protection from UV exposure to prevent isomerization .

Q & A

Q. How to address variability in 15d-PGJ2's pro- vs. anti-apoptotic effects across cancer models?

  • Dose-response studies (0.1–50 µM) and time-course assays are essential. Assess p53 status (mutant vs. wild-type) via Western blot and p53 siRNA knockdown. Microarray analysis of apoptosis-related genes (e.g., Bax, Bcl-2) contextualizes cell-type-specific outcomes .

Data Interpretation Challenges

Q. How to resolve conflicting reports on 15d-PGJ2's role in NF-κB regulation?

  • 15d-PGJ2 inhibits NF-κB in macrophages but activates it in VSMCs. Use EMSA and ChIP-qPCR to assess DNA binding in different cell types. Monitor IκBα degradation and RelA nuclear translocation to distinguish upstream vs. downstream effects .

Q. What explains the dual role of 15d-PGJ2 in inflammation (anti-inflammatory vs. pro-resolution)?

  • Temporal and spatial factors matter: early-phase 15d-PGJ2 suppresses NF-κB, while later phases promote resolution via Nrf2/HO-1. Time-lapsed imaging and single-cell RNA-seq capture dynamic responses. Co-treatment with antioxidants (e.g., NAC) tests redox dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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15-deoxy-Δ12,14-Prostaglandin J2-biotin
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15-deoxy-Δ12,14-Prostaglandin J2-biotin

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